molecular formula C9H15NO2 B8673688 Ethyl (R)-2-amino-5-methylcyclopent-1-ene-1-carboxylate CAS No. 1001180-35-3

Ethyl (R)-2-amino-5-methylcyclopent-1-ene-1-carboxylate

Cat. No. B8673688
CAS RN: 1001180-35-3
M. Wt: 169.22 g/mol
InChI Key: WCURPKFAMHDRAF-ZCFIWIBFSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, an ethyl group is an alkyl substituent with the formula −CH2CH3, derived from ethane .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the conditions required for these reactions, and the products formed are all part of this analysis .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, environmental, and health hazards. They also provide recommendations for handling, storage, and disposal .

properties

CAS RN

1001180-35-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (5R)-2-amino-5-methylcyclopentene-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6H,3-5,10H2,1-2H3/t6-/m1/s1

InChI Key

WCURPKFAMHDRAF-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C1=C(CC[C@H]1C)N

Canonical SMILES

CCOC(=O)C1=C(CCC1C)N

Origin of Product

United States

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